N,N'-bis(3-phenylpropyl)butanediamide
Description
N,N'-bis(3-phenylpropyl)butanediamide is a diamide derivative with a four-carbon backbone (butanediamide) and two 3-phenylpropyl substituents attached to the nitrogen atoms. The phenylpropyl groups confer lipophilicity, which influences solubility, crystallinity, and biological interactions.
Properties
Molecular Formula |
C22H28N2O2 |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
N,N'-bis(3-phenylpropyl)butanediamide |
InChI |
InChI=1S/C22H28N2O2/c25-21(23-17-7-13-19-9-3-1-4-10-19)15-16-22(26)24-18-8-14-20-11-5-2-6-12-20/h1-6,9-12H,7-8,13-18H2,(H,23,25)(H,24,26) |
InChI Key |
WSBDCQQEFPJAKT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCNC(=O)CCC(=O)NCCCC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)CCC(=O)NCCCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Crystallographic Differences
N,N'-bis(2-hydroxyphenyl)butanediamide ()
- Structure : Features two 2-hydroxyphenyl groups instead of phenylpropyl chains.
- Crystallography: Crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 5.576 Å, b = 4.885 Å, c = 25.397 Å, and β = 90.58°. The hydroxyl groups enable hydrogen bonding, enhancing crystallinity compared to the more flexible phenylpropyl chains in the target compound .
- Implications : The hydrophilic 2-hydroxyphenyl groups may reduce membrane permeability, contrasting with the lipophilic 3-phenylpropyl substituents in N,N'-bis(3-phenylpropyl)butanediamide.
N,N'-bis(3,4-dichlorophenyl)butanediamide ()
- Structure : Bulky dichlorophenyl substituents increase steric hindrance and electron-withdrawing effects.
- Biological Activity : Demonstrates inhibition of oxygen evolution in spinach chloroplasts, with activity inversely correlated to chain length. The dichlorophenyl groups enhance electron affinity but reduce aqueous solubility .
Antimycobacterial and Antialgal Activity
- This compound : While specific data are unavailable, analogues like N,N'-bis(3,4-dichlorophenyl)butanediamide show that lipophilicity from aromatic substituents is critical for membrane penetration. However, excessive hydrophobicity (e.g., longer chains) reduces activity due to poor solubility .
- Osugacestat (): A trifluoropropyl-containing butanediamide derivative with a benzodiazepine moiety. It highlights the role of fluorinated groups in enhancing metabolic stability and target binding (e.g., gamma-secretase inhibition) .
Pharmacological Derivatives and Functional Group Impact
- N,N-bis(3-phenylpropyl)ethylamine (): A muscle relaxant with similar substituents but an amine core. The absence of amide bonds reduces hydrogen-bonding capacity, altering pharmacokinetics compared to diamides .
- Osugacestat (): Demonstrates how complex substituents (e.g., trifluoropropyl, benzodiazepine) can target specific enzymes, a strategy applicable to optimizing this compound derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
